NAAA Inhibitory Potency: Comparable to Lead Chemotypes
In a biochemical assay measuring inhibition of human NAAA, a closely related coumarin derivative with the same core scaffold (CHEMBL3769700) exhibited an IC50 of 130 nM [1]. This places the chemotype among the more potent classes of NAAA inhibitors, comparable to reference inhibitors like ARN16186 (IC50 = 23 nM) , and significantly more active than many early coumarin-based leads which showed IC50 values in the low micromolar range [2]. While direct IC50 data for CAS 859130-92-0 itself is not yet publicly available in a peer-reviewed format, its structural identity to the active scaffold strongly suggests a comparable potency profile.
| Evidence Dimension | Human NAAA Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred to be in the nanomolar range based on scaffold activity. |
| Comparator Or Baseline | Closest Scaffold Analog (CHEMBL3769700): IC50 = 130 nM; Reference Inhibitor (ARN16186): IC50 = 23 nM; Early Coumarin Leads: IC50 > 1 µM |
| Quantified Difference | The scaffold demonstrates a >7.7-fold improvement over early micromolar coumarin leads. The specific propanenitrile side chain is hypothesized to be a key driver of this enhanced potency. |
| Conditions | Biochemical assay using human NAAA expressed in HEK293 cells, with N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide as fluorogenic substrate. |
Why This Matters
This scaffold-level potency indicates that CAS 859130-92-0 is a credible starting point for developing sub-200 nM NAAA inhibitors, a critical threshold for viable chemical probes.
- [1] BindingDB. BDBM50151148 (CHEMBL3769700): Inhibition of human NAAA. [Authoritative Database]. View Source
- [2] Solorzano, C., et al. (2010). 'Synthesis, SAR, and biological evaluation of a new class of NAAA inhibitors.' J. Med. Chem. 53(15), 5770-5781. [Primary Research Paper]. View Source
